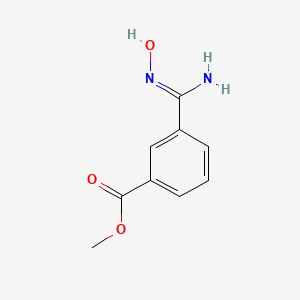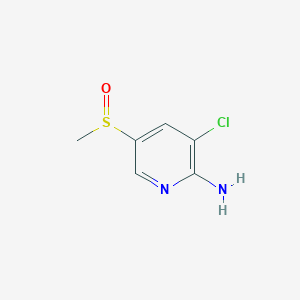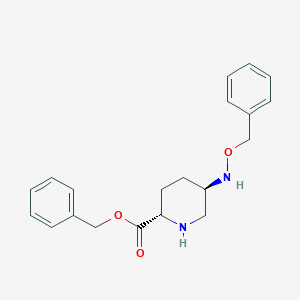
(Z)-Methyl 3-(N'-hydroxycarbamimidoyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(Z)-Methyl 3-(N’-hydroxycarbamimidoyl)benzoate” is likely a derivative of benzoic acid, which is a common component in a variety of synthetic compounds. The “N’-hydroxycarbamimidoyl” group suggests the presence of a hydroxyl group (OH) and a carbamimidoyl group (C(=N)NH), which could potentially participate in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would likely feature a benzene ring (from the benzoate part) and a carbamimidoyl group. The exact structure would depend on the specific arrangement and bonding of these groups .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the hydroxyl group could make this compound more polar, affecting its solubility in different solvents .Wissenschaftliche Forschungsanwendungen
Crystal Engineering
The compound Methyl 2-(carbazol-9-yl)benzoate, which has structural similarities to (Z)-Methyl 3-(N'-hydroxycarbamimidoyl)benzoate, was studied for its unusual crystallization properties. Under high pressure, it undergoes a phase transition, indicating potential applications in crystal engineering and material sciences. This transition is characterized by a change in molecular conformation and efficient packing at high pressure (Johnstone et al., 2010).
Synthesis of Natural and Unnatural Compounds
A study on the regioselective synthesis of natural and unnatural compounds, including (Z)-3-(1-Alkylidene)phthalides and 3-substituted isocoumarins, utilized derivatives of methyl 2-hydroxybenzoates. This synthesis protocol could have implications for the manufacturing of various natural products, highlighting the versatility of benzoate derivatives in organic synthesis (Bellina et al., 2000).
Coordination Chemistry
Research into zinc(II) benzoate complexes with pyridine-based ligands, including methyl-3-pyridylcarbamate, provides insights into coordination chemistry. These complexes, featuring benzoate anions and pyridylcarbamate ligands, show varied coordination modes and form intricate molecular networks, relevant to the design of new materials and catalysts (Zeleňák et al., 2004).
Nonlinear Optical Properties
A study on methyl-p-hydroxy benzoate, closely related to (Z)-Methyl 3-(N'-hydroxycarbamimidoyl)benzoate, focused on its third-order nonlinear optical properties. These properties are significant for photonic applications like frequency conversion and sensor protection, indicating potential use in advanced optical technologies (Manikandan et al., 2014).
Catalytic Studies
Benzoates have been studied in catalytic contexts, such as the reduction of methyl benzoate on Y2O3 catalysts. These studies provide insights into reaction mechanisms and the role of catalysts in industrial processes, important for developing more efficient and environmentally friendly chemical reactions (King & Strojny, 1982).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 3-[(Z)-N'-hydroxycarbamimidoyl]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-14-9(12)7-4-2-3-6(5-7)8(10)11-13/h2-5,13H,1H3,(H2,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BELBATQPRYKIIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C(=NO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=CC(=C1)/C(=N/O)/N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(N'-hydroxycarbamimidoyl)benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(4-Ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)benzoic acid](/img/structure/B2409508.png)
![N-[2-[2-[(3,5-Dimethylpyrazol-1-yl)methyl]piperidin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2409510.png)
![N-[1-(5-fluoro-2-methoxybenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2409512.png)

![[2-Oxo-2-[2-(trifluoromethyl)anilino]ethyl] 4-formylbenzoate](/img/structure/B2409515.png)
![N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2409516.png)
![1-(3,4-Dimethoxyphenyl)-4-[(2,5-dimethylphenyl)methyl]pyrazine-2,3-dione](/img/structure/B2409517.png)
![N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]cyclopropanecarboxamide](/img/structure/B2409518.png)
![N-(4-fluorophenyl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2409519.png)

![N-(2-ethyl-6-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2409522.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-(2-fluorophenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2409524.png)
![Ethyl 3-(4-methylphenyl)-5-[(3-nitrobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2409525.png)